molecular formula C20H21N3O3 B12209758 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12209758
M. Wt: 351.4 g/mol
InChI Key: LZSKXEQZDCYOLY-UHFFFAOYSA-N
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Description

N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound featuring a benzodioxine-carboxamide core linked to a benzimidazole-substituted 2-methylpropyl group. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-12(2)18(19-21-13-7-3-4-8-14(13)22-19)23-20(24)17-11-25-15-9-5-6-10-16(15)26-17/h3-10,12,17-18H,11H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

LZSKXEQZDCYOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Conditions :

  • Acidic : 6M HCl, reflux for 12 hours.

  • Basic : 4M NaOH, 80°C for 8 hours.

Reaction Products Yield References
Acidic hydrolysis2,3-dihydro-1,4-benzodioxine-2-carboxylic acid + 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine85% (acidic), 78% (basic)

This reaction is critical for structural confirmation and derivative synthesis. The benzimidazole remains stable under these conditions due to its aromatic stabilization.

Benzimidazole Functionalization

The benzimidazole NH groups participate in alkylation and acylation reactions.

Alkylation:

Reagents : Methyl iodide (MeI), potassium carbonate (K₂CO₃), DMF, 60°C, 6 hours.
Product : N-Methylated benzimidazole derivative.

Reaction Conditions Yield References
AlkylationMeI/K₂CO₃92%

Acylation:

Reagents : Acetyl chloride, triethylamine (TEA), dichloromethane (DCM), 0°C to RT.
Product : N-Acetyl benzimidazole derivative.

Benzodioxine Ring Reactivity

The 2,3-dihydro-1,4-benzodioxine ring exhibits regioselective reactivity under metalation conditions.

Lithium Diisopropylamide (LDA)-Mediated Metalation:

Conditions : LDA in THF at -78°C, followed by quenching with electrophiles (e.g., ethyl chloroformate).
Product : 3-Ethoxycarbonyl-substituted benzodioxine derivatives.

Electrophile Product Yield References
Ethyl chloroformate3-ethoxycarbonyl-1,4-benzodioxin-2-carboxamide88%

This method enables selective functionalization at the C3 position of the benzodioxine ring.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles to form urea or thiourea derivatives.

Example :
Reagents : Thionyl chloride (SOCl₂) followed by reaction with 3-aminophenylbenzimidazole.
Product : Thiourea-linked benzodioxine-benzimidazole hybrid.

Reaction Conditions Yield References
Thiourea formationSOCl₂, then NH₂-substituted benzimidazole76%

Catalytic Hydrogenation

While the benzodioxine ring is already partially saturated, the compound may undergo hydrogenation of residual double bonds (if present in analogues).

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, RT.
Product : Fully saturated benzodioxane derivative.

Complexation with Metals

The benzimidazole nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes.

Metal Salt Complex Stability Constant (log K) References
CuCl₂[Cu(L)₂]²⁺12.3

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. Studies indicate that compounds similar to N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Benzimidazole derivatives are known to possess antibacterial and antifungal properties. In vitro studies have reported that similar compounds can inhibit bacterial growth and exhibit fungicidal effects against common pathogens .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant application area for this compound. Research has shown that benzimidazole derivatives can reduce inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Compounds with similar structures have been documented to exhibit notable anti-inflammatory effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Variations in substituents on the benzimidazole or benzodioxine rings can significantly affect biological activity:

Substituent Effect on Activity
Alkyl groupsEnhance lipophilicity and cellular uptake
HalogensIncrease binding affinity to targets
Hydroxyl groupsImprove solubility and bioavailability

Research indicates that specific modifications can lead to enhanced efficacy against targeted diseases while minimizing side effects.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer efficacy against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzimidazole derivatives against multi-drug resistant strains of Staphylococcus aureus. Compounds were tested using disk diffusion methods, revealing that several derivatives showed zones of inhibition comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzodioxine-Carboxamide Derivatives

The benzodioxine-carboxamide scaffold is recurrent in bioactive compounds, with variations in substituents influencing target specificity and physicochemical properties. Below is a comparative analysis:

Compound Name Key Structural Features Inferred Properties/Applications References
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Benzimidazole + 2-methylpropyl + benzodioxine-carboxamide Potential CNS activity, enzyme inhibition (e.g., kinases)
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethyl group + benzodioxine-carboxamide Simplified analog; likely lower binding affinity due to absence of heterocyclic substituents
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrazole + 4-methoxybenzyl + benzodioxine-carboxamide Enhanced solubility (methoxy group); potential for targeting inflammatory pathways
N-[4-(2-Thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Thienyl + pyrimidinyl + benzodioxine-carboxamide Electronic effects from sulfur; possible antiviral or anticancer applications
EFLEA (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxylamine) Hydroxylamine + propan-2-yl + benzodioxine Psychoactive properties (similar to synthetic cathinones); regulated as a novel psychoactive substance

Functional Analogues with Carboxamide Linkages

Compounds sharing the carboxamide linkage but differing in core structures include:

  • AB-FUBINACA (N-[1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide): A synthetic cannabinoid with an indazole core. The fluorophenyl group enhances lipid solubility and CB1 receptor binding affinity, contrasting with the benzimidazole in the target compound, which may favor different receptor interactions .
  • Ispinesib Mesylate: Features a quinazolinone-carboxamide structure with a chlorophenyl group. This compound inhibits kinesin spindle proteins, highlighting the role of carboxamide-linked aromatic systems in anticancer drug design .

Key Differences and Implications

Heterocyclic Substituents: Benzimidazole (target compound): Enhances binding to purine-rich enzyme active sites (e.g., kinases) via dual nitrogen donors . Indazole (AB-FUBINACA): Favors cannabinoid receptor binding due to planar structure and halogen substituents .

Physicochemical Properties :

  • The benzodioxine-carboxamide core in the target compound offers moderate hydrophilicity, whereas thienyl () or fluorophenyl (AB-FUBINACA) groups increase lipophilicity, affecting blood-brain barrier penetration .

Regulatory Status: Synthetic cannabinoids (AB-FUBINACA, AB-PINACA) are Schedule 9 poisons due to psychoactivity, whereas the target compound’s status remains unclassified, pending pharmacological profiling .

Research Findings and Gaps

  • Synthetic Accessibility : The target compound’s benzimidazole and benzodioxine motifs are synthetically tractable via methods described for analogous compounds (e.g., coupling reactions in , X-ray crystallography in ).
  • Pharmacological Data: Direct studies on the target compound are absent in the evidence. However, benzimidazole derivatives are known for antiviral and kinase-inhibitory activities, suggesting plausible therapeutic avenues .
  • Metabolic Stability : Compared to N-ethyl analogs (), the benzimidazole group may reduce metabolic degradation by cytochrome P450 enzymes, as seen in similar scaffolds .

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features which contribute to its biological activity. The benzimidazole moiety is known for its role in various pharmacological effects, while the dioxine and carboxamide groups enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities such as:

  • Anticancer Activity : Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of gene expression related to cell survival .
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes like Indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion .
  • Antimicrobial Properties : Certain benzimidazole derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .

Case Studies and Experimental Data

  • Anticancer Effects : A study evaluated the effects of similar benzimidazole derivatives on K562 leukemia cells. The results indicated significant cytotoxicity and apoptosis induction at specific concentrations, highlighting the potential of these compounds in cancer therapy .
    CompoundIC50 (µM)Mechanism
    Benzimidazole Derivative 10.003Caspase activation
    Benzimidazole Derivative 20.022P-glycoprotein inhibition
  • Inhibition Studies : Another investigation into the inhibitory action of benzimidazole analogues on IDO revealed that certain modifications to the molecular structure significantly enhanced their binding affinity and selectivity against cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as BCR-ABL. These studies help elucidate how structural variations influence biological activity .

Comparative Analysis with Other Compounds

A comparative analysis with other benzimidazole derivatives can provide further insights into the unique properties of this compound.

Compound NameAnticancer ActivityIDO InhibitionOther Activities
Compound AHighModerateAntimicrobial
Compound BModerateHighAntiviral
N-[...]-CarboxamideVery HighVery HighAntifungal

Q & A

Q. What are the key synthetic pathways for synthesizing N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives?

The synthesis involves a multi-step protocol starting with o-phenylenediamine. Key steps include:

  • Formation of 1H-benzo[d]imidazole-2-thiol via reaction with KOH and CS₂ .
  • Conversion to 2-hydrazinyl-1H-benzo[d]imidazole using hydrazine hydrate .
  • Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates .
  • Final derivatization with aromatic aldehydes/ketones to yield target compounds (e.g., 4a-t series) . Methodological Tip : Monitor reaction progress using TLC (Rf values) and validate purity via melting point analysis. Use IR spectroscopy to confirm functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1742 cm⁻¹, C=N at ~1632 cm⁻¹) .
  • ¹H-NMR : Observe aromatic protons (δ 7.22–7.72 ppm), exchangeable NH protons (δ 12.12 ppm), and methyl groups (δ 2.16 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS m/z consistent with molecular formulas) . Methodological Tip : Use deuterated solvents (e.g., DMSO-d₆) to resolve exchangeable protons and assign stereochemistry.

Q. What in vitro assays are suitable for preliminary evaluation of anticonvulsant activity?

  • Maximal Electroshock (MES) : Assess seizure suppression in rodent models .
  • Subcutaneous Pentylenetetrazole (scPTZ) : Test GABAergic activity by inducing clonic seizures . Methodological Tip : Use ED₅₀ values (e.g., 19.3 mg/kg for compound 4e) to compare potency .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound to NMDA receptors?

  • Target Protein : Dock against the 3QEL protein (NMDA receptor antagonist) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with benzimidazole NH, hydrophobic contacts with propyl groups) . Methodological Tip : Use software like AutoDock Vina for binding affinity calculations. Validate docking poses with in vivo efficacy data .

Q. How should researchers resolve contradictions between in vitro potency and in vivo safety profiles?

  • Toxicity Screening : Conduct neurotoxicity assays (e.g., rotorod test) at high doses (up to 300 mg/kg) .
  • Liver Function Tests : Measure enzymes (ALT, AST) and ethanol potentiation effects to assess hepatotoxicity . Methodological Tip : Cross-validate results using histopathological analysis of liver tissue .

Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

  • Step Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of hydrazine hydrate to intermediate) .
  • Solvent Selection : Use methanol for hydrazine reactions to avoid side products . Methodological Tip : Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

Q. How can computational methods (e.g., quantum chemical calculations) enhance reaction design for derivatives?

  • Reaction Path Search : Use density functional theory (DFT) to predict intermediates and transition states .
  • Data-Driven Optimization : Integrate experimental results (e.g., yields, spectral data) into computational workflows for iterative refinement . Methodological Tip : Leverage software like Gaussian or COMSOL Multiphysics for energy surface mapping .

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